molecular formula C11H10ClN5O3 B3124507 N-(4-chlorophenyl)-3-(methylamino)-4-nitro-1H-pyrazole-1-carboxamide CAS No. 318517-40-7

N-(4-chlorophenyl)-3-(methylamino)-4-nitro-1H-pyrazole-1-carboxamide

Cat. No.: B3124507
CAS No.: 318517-40-7
M. Wt: 295.68 g/mol
InChI Key: SWXNVPFXJSHGTF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(methylamino)-4-nitro-1H-pyrazole-1-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring substituted with a nitro group, a methylamino group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(methylamino)-4-nitro-1H-pyrazole-1-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of a suitable pyrazole precursor to introduce the nitro group. This is followed by the introduction of the methylamino group through a substitution reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods with adjustments to improve efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(methylamino)-4-nitro-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chlorine atom can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-3-(methylamino)-4-nitro-1H-pyrazole-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(methylamino)-4-nitro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methylamino and carboxamide groups can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: Similar structure but lacks the pyrazole ring and nitro group.

    4-amino-N-(4-chlorophenyl)benzenesulfonamide: Contains a sulfonamide group instead of the carboxamide group.

    N-(4-chlorophenyl)-4-methylbenzenesulfonamide: Similar phenyl ring substitution but different functional groups.

Uniqueness

N-(4-chlorophenyl)-3-(methylamino)-4-nitro-1H-pyrazole-1-carboxamide is unique due to its combination of functional groups and the presence of the pyrazole ring. This structure provides distinct chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(methylamino)-4-nitropyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O3/c1-13-10-9(17(19)20)6-16(15-10)11(18)14-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,13,15)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXNVPFXJSHGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN(C=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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